

# Spectroscopic Profile of Chloromethyl Ethyl Carbonate: A Technical Guide

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## Compound of Interest

Compound Name: Chloromethyl Ethyl Carbonate

CAS No.: 35179-98-7

Cat. No.: B127132

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **chloromethyl ethyl carbonate** ( $C_4H_7ClO_3$ ), a key reagent and intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on predicted values derived from structurally analogous compounds, namely ethyl chloroformate and chloromethyl methyl ether. This guide is intended to serve as a valuable resource for the identification and characterization of **chloromethyl ethyl carbonate** in research and development settings.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **chloromethyl ethyl carbonate**. These predictions are based on established principles of spectroscopy and comparative analysis of experimental data for structurally related molecules.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **Chloromethyl Ethyl Carbonate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.75	Singlet	-	O-CH <sub>2</sub> -Cl
4.25	Quartet	7.1	O-CH <sub>2</sub> -CH <sub>3</sub>
1.30	Triplet	7.1	O-CH <sub>2</sub> -CH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **Chloromethyl Ethyl Carbonate**

Chemical Shift ( $\delta$ ) ppm	Assignment
154.5	C=O
75.0	O-CH <sub>2</sub> -Cl
65.0	O-CH <sub>2</sub> -CH <sub>3</sub>
14.0	O-CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for **Chloromethyl Ethyl Carbonate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1775	Strong	C=O stretch (carbonate)
~1250	Strong	C-O stretch (asymmetric)
~1000	Strong	C-O stretch (symmetric)
~2980	Medium	C-H stretch (aliphatic)
~750	Medium	C-Cl stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Chloromethyl Ethyl Carbonate**

m/z	Predicted Fragment
138/140	[M] <sup>+</sup> (Molecular ion with <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
103	[M - Cl] <sup>+</sup>
93/95	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
63/65	[CH <sub>2</sub> Cl] <sup>+</sup>
45	[OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
29	[CH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for liquid samples such as **chloromethyl ethyl carbonate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **chloromethyl ethyl carbonate** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) to a final volume of approximately 0.6 mL in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:**
  - **Pulse Program:** A standard single-pulse sequence is used.
  - **Spectral Width:** -2 to 12 ppm.
  - **Number of Scans:** 16 scans.
  - **Relaxation Delay:** 2 seconds.

- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30) is used.
  - Spectral Width: -10 to 220 ppm.
  - Number of Scans: 1024 scans.
  - Relaxation Delay: 2 seconds.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

## Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat **chloromethyl ethyl carbonate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
  - Spectral Range: 4000 to 400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16 scans.
  - A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The transmittance or absorbance is plotted as a function of wavenumber (cm<sup>-1</sup>).

## Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **chloromethyl ethyl carbonate** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via

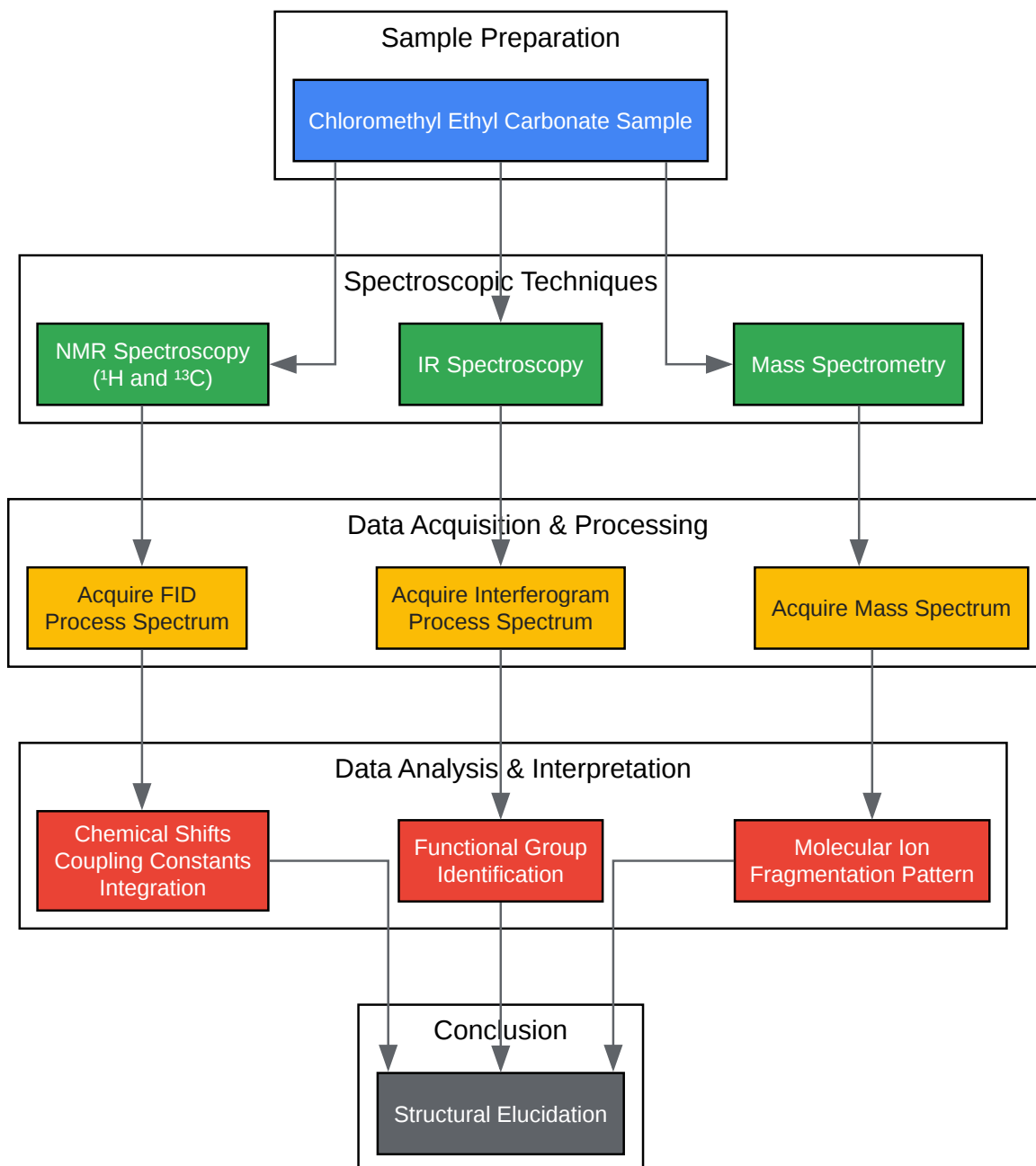
direct infusion or through a gas chromatograph (GC-MS).

- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.
- Data Acquisition:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 10-200.
  - Scan Speed: 1 scan/second.
- Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), is analyzed to identify the molecular ion and characteristic fragment ions.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **chloromethyl ethyl carbonate**.

## Spectroscopic Analysis Workflow for Chloromethyl Ethyl Carbonate



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Spectroscopic analysis workflow.

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